molecular formula C18H25N3O4S B6539314 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1060332-69-5

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6539314
CAS No.: 1060332-69-5
M. Wt: 379.5 g/mol
InChI Key: FTIQTSALUVJXRR-UHFFFAOYSA-N
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Description

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1-methanesulfonylpiperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core with distinct functional groups. The piperidine ring is substituted at position 1 with a methanesulfonyl group and at position 4 with a carboxamide moiety. The carboxamide is further linked to a phenyl group bearing a cyclopropylcarbamoyl-methyl substituent. While direct biological data for this compound are unavailable in the provided evidence, its design aligns with trends observed in protease inhibitor development, such as Trypanosoma cruzi proteasome inhibitors .

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-26(24,25)21-10-8-14(9-11-21)18(23)20-16-4-2-13(3-5-16)12-17(22)19-15-6-7-15/h2-5,14-15H,6-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIQTSALUVJXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)* Notable Properties
Target Compound Piperidine 1-Methanesulfonyl, 4-carboxamide, cyclopropylcarbamoyl-methylphenyl ~421.5 (estimated) High solubility potential
Compound 6 Pyridazinone Benzyl, cyclopropylcarbamoylphenyl 435.4 Fluorine-free, moderate yield
Compound 12 Pyridazinone 4-Fluorophenyl, methoxybenzyl 453.4 Enhanced metabolic stability
Cyprosulfamide Benzamide Sulfonyl, cyclopropylcarbamoylphenyl 407.4 Herbicide application
Compound 254 Pyrrole Trifluoromethylphenyl 293.2 High lipophilicity

*Calculated based on provided ESIMS data or estimated using molecular formulas.

Research Findings

  • Synthetic Strategies : Cyclopropylamine derivatives are widely used in coupling reactions for cyclopropylcarbamoyl-containing compounds, as seen in (45–90% yields) . This suggests viable routes for synthesizing the target compound.
  • Halogenation Effects : Highly halogenated analogs () exhibit potent bioactivity but may suffer from poor solubility, whereas the target compound’s lack of halogens could improve pharmacokinetics .
  • Sulfonyl Groups : Methanesulfonyl in the target compound may enhance solubility compared to aryl sulfonamides like Cyprosulfamide, which are tailored for herbicidal activity .

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